molecular formula C5H12N2O3 B12337773 L-Serine,O-(2-aminoethyl)-

L-Serine,O-(2-aminoethyl)-

Cat. No.: B12337773
M. Wt: 148.16 g/mol
InChI Key: LULLRDASRDVYPV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .

Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Properties

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-aminopropoxy)acetic acid

InChI

InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1

InChI Key

LULLRDASRDVYPV-BYPYZUCNSA-N

Isomeric SMILES

C(CN)CO[C@@H](C(=O)O)N

Canonical SMILES

C(CN)COC(C(=O)O)N

Origin of Product

United States

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